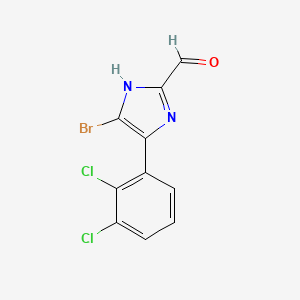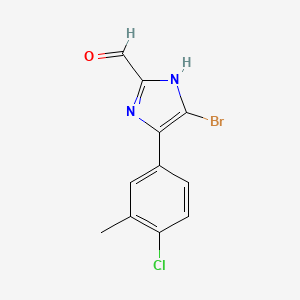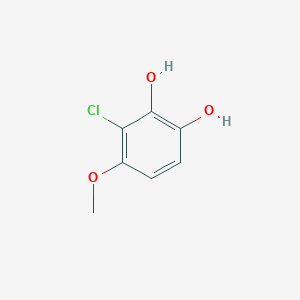
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD16432490, also known as 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for this compound are designed to optimize yield and purity, often involving advanced techniques such as crystallization and distillation to isolate the desired product.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and metal catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can be compared with other compounds that possess similar structural features, such as:
1,1,1-Trifluoro-2-(4-methylphenyl)-2-propanol: Lacks the nitro group, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-propanol: The position of the nitro group affects its chemical behavior and biological activity.
2-(4-Methyl-3-nitrophenyl)-2-propanol: Does not contain the trifluoromethyl group, leading to variations in its physical and chemical properties.
The uniqueness of this compound lies in the combination of trifluoromethyl and nitrophenyl groups, which impart distinct characteristics that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C10H10F3NO3 |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C10H10F3NO3/c1-6-3-4-7(5-8(6)14(16)17)9(2,15)10(11,12)13/h3-5,15H,1-2H3 |
InChI-Schlüssel |
SEHNLXPTGZIGIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(C(F)(F)F)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


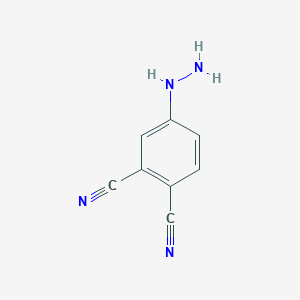
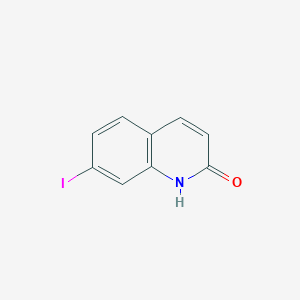

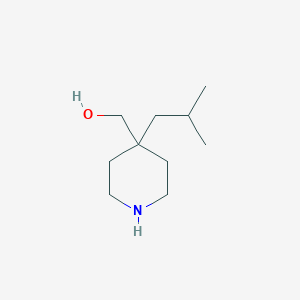

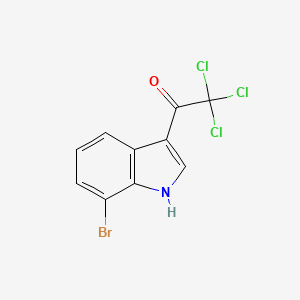
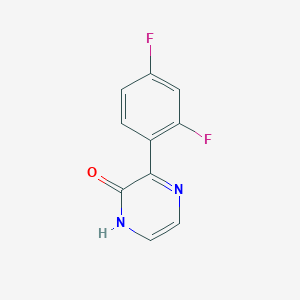

![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
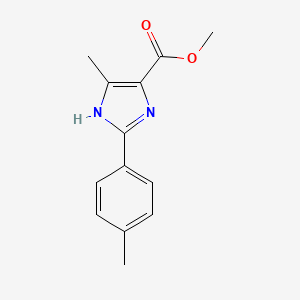
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
